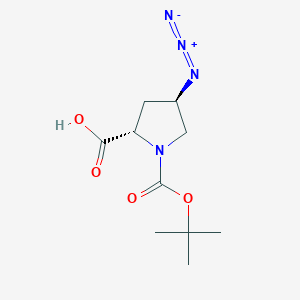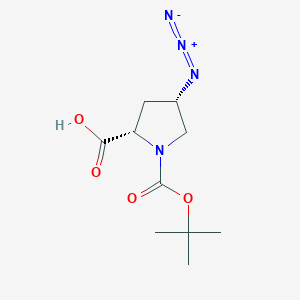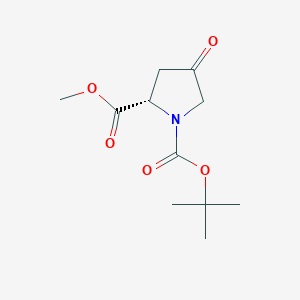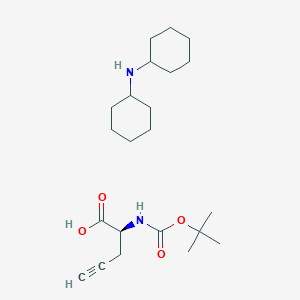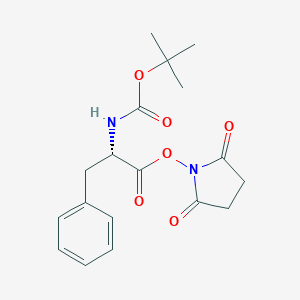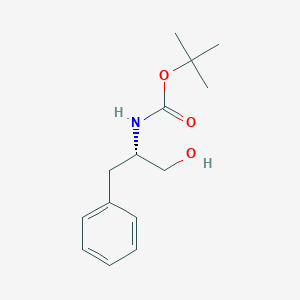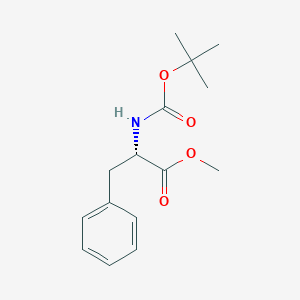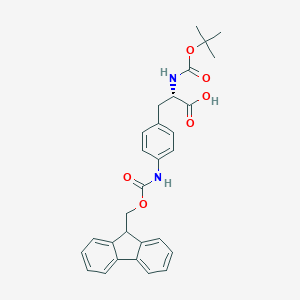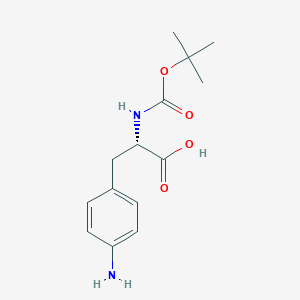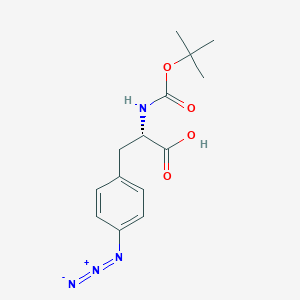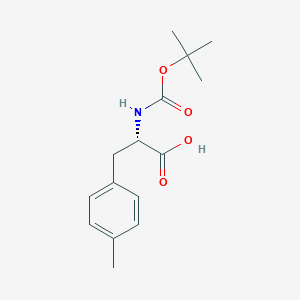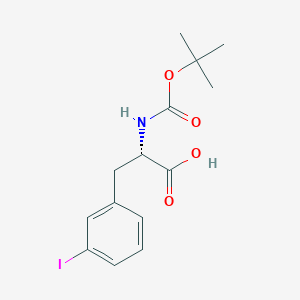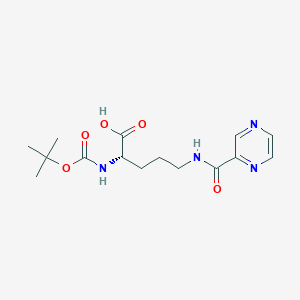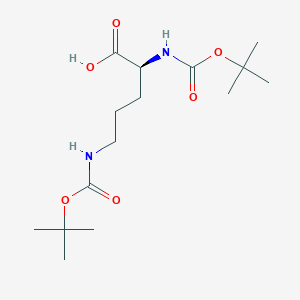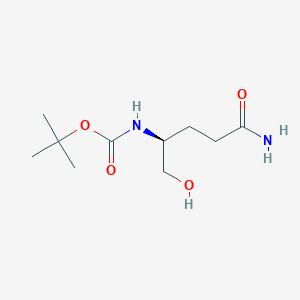
boc-Glutaminol
Descripción general
Descripción
Boc-Glutaminol, also known as tert-butyl (1S)-4-amino-1-(hydroxymethyl)-4-oxobutylcarbamate, is a compound with the molecular formula C10H20N2O4 and a molecular weight of 232.28 . It is used in proteomics research .
Synthesis Analysis
The synthesis of Boc-Glutaminol involves the use of Boc2O / DMAP . A green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols has been reported in catalyst and solvent-free media under mild reaction conditions .Molecular Structure Analysis
The systematic name of Boc-Glutaminol is 2-Methyl-2-propanyl [(2S)-5-amino-1-hydroxy-5-oxo-2-pentanyl]carbamate . The InChI code is 1S/C10H20N2O4/c1-10(2,3)16-9(15)12-7(6-13)4-5-8(11)14/h7,13H,4-6H2,1-3H3,(H2,11,14)(H,12,15)/t7-/m0/s1 .Chemical Reactions Analysis
The amine attacks a carbonyl site on di-tert-butyl dicarbonate (Boc2O) resulting in tert-butyl carbonate leaving as a leaving group. Tert-butyl carbonate picks up the proton from the protonated amine .Physical And Chemical Properties Analysis
Boc-Glutaminol has a density of 1.1±0.1 g/cm3, a boiling point of 466.7±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.6 mmHg at 25°C . Its molar refractivity is 58.8±0.3 cm3, and it has 6 H bond acceptors, 4 H bond donors, and 7 freely rotating bonds .Aplicaciones Científicas De Investigación
Specific Scientific Field
This application falls under the field of Organic Chemistry , specifically in the area of amine protection .
Summary of the Application
BOC protection is a method used to protect amines in organic synthesis . This method is particularly useful for the protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .
Methods of Application
The BOC protection of amines is carried out in catalyst and solvent-free media under mild reaction conditions . The products are confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .
Results or Outcomes
The result of this method is the almost quantitative BOC protection of a variety of amines . This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .
Dual Protection of Amino Functions Involving BOC
Specific Scientific Field
This application is also in the field of Organic Chemistry , focusing on the dual protection of amines and amides .
Summary of the Application
This application involves the synthesis, properties, and applications of products containing one or two BOC-groups resulting from dual protection of amines and amides .
Methods of Application
The method involves the use of BOC anhydride for the protection of amines . This process is carried out under various catalytic and solvent systems .
Results or Outcomes
The outcome of this method is the production of nitrogen-containing carbamate or BOC amine compounds . These compounds are frequently found in pharmaceutical and biologically active molecules in organic synthesis .
Green and Eco-friendly Route for BOC Protection
Specific Scientific Field
This application is in the field of Green Chemistry .
Summary of the Application
This application involves a green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .
Methods of Application
The method is carried out in catalyst and solvent-free media under mild reaction conditions . The products are confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .
Results or Outcomes
The result of this method is the almost quantitative BOC protection of a variety of amines . This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .
Design and Synthesis of a New Orthogonally Protected Glutamic Acid Analog
Specific Scientific Field
This application is in the field of Medicinal Chemistry .
Summary of the Application
This application involves the design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles .
Methods of Application
The method involves the use of a new glutamic acid analog that simultaneously serves as a ring-closing junction that provides accesses to a cryptic binding pocket, while at the same time achieving proper orientation of a phosphothreonine (pT) residue for optimal interaction in the signature phospho-binding pocket .
Results or Outcomes
The outcome of this method is the production of macrocyclic peptide mimetics directed against the Plk1 PBD . These compounds introduce additional hydrogen-bonding interactions not found in the open-chain linear parent peptide .
Efficient and Expeditious Chemoselective BOC Protection
Specific Scientific Field
This application is in the field of Green Chemistry .
Summary of the Application
This application involves an efficient and expeditious chemoselective BOC protection of amines in catalyst and solvent-free media .
Methods of Application
The method is carried out in catalyst and solvent-free media under mild reaction conditions . The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .
Results or Outcomes
The result of this method is the almost quantitative BOC protection of a variety of amines . This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .
Body-on-a-chip (BoC) Platforms
Specific Scientific Field
This application is in the field of Biomedical Engineering .
Summary of the Application
Body-on-a-chip (BoC) platforms are established from multiple organs-on-chips (OoCs) to recapitulate the interactions between different tissues .
Methods of Application
The method involves the creation of a BoC system comprising four fluidically linked OoCs .
Results or Outcomes
The outcome of this method is the establishment of a BoC system that can mimic the interactions between different tissues, providing a more accurate model for studying human physiology and disease .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl N-[(2S)-5-amino-1-hydroxy-5-oxopentan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4/c1-10(2,3)16-9(15)12-7(6-13)4-5-8(11)14/h7,13H,4-6H2,1-3H3,(H2,11,14)(H,12,15)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPHBGOYBNCKNT-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427151 | |
| Record name | boc-Glutaminol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
boc-Glutaminol | |
CAS RN |
133565-42-1 | |
| Record name | boc-Glutaminol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



